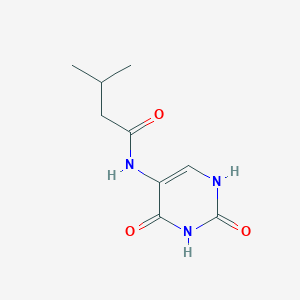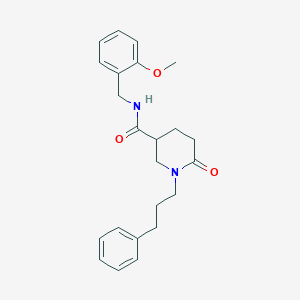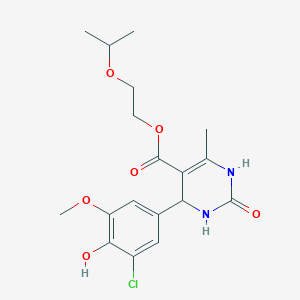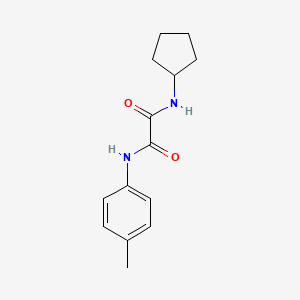
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide, also known as DPTA, is a synthetic compound that has been widely used in scientific research. DPTA belongs to the class of pyrimidine derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide involves its ability to bind to the active site of the target enzyme or receptor, thereby inhibiting its activity. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide binds to the active site of DPP-4 and PTPs through its pyrimidine ring and carbonyl group, respectively. The binding of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide to the active site of DPP-4 prevents the cleavage of incretin hormones, which leads to the stimulation of insulin secretion and the reduction of blood glucose levels. The binding of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide to the active site of PTPs inhibits their activity, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been found to have various biochemical and physiological effects. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been shown to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes mellitus. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has also been found to modulate the signaling pathways involved in cell growth, differentiation, and apoptosis. Furthermore, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has several advantages for lab experiments. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a potent and selective inhibitor of DPP-4 and PTPs, which makes it a valuable tool for studying the function of these enzymes. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has certain limitations. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has poor solubility in water, which may limit its use in certain experimental setups. Furthermore, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide. One direction is to investigate the potential therapeutic applications of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide in various diseases, including type 2 diabetes mellitus, cancer, and neurodegenerative disorders. Another direction is to explore the structure-activity relationship of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide and its analogs to develop more potent and selective inhibitors of DPP-4 and PTPs. Additionally, the development of novel synthetic methods for the preparation of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide and its analogs may lead to the discovery of new compounds with improved properties.
Conclusion
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a synthetic compound that has been widely used in scientific research as a tool to study the function of various enzymes and receptors. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a potent inhibitor of DPP-4 and PTPs and has been found to have various biochemical and physiological effects. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has several advantages for lab experiments, including its potency and selectivity, but also has certain limitations, such as poor solubility in water. The future directions for the research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide include investigating its potential therapeutic applications and developing more potent and selective inhibitors of DPP-4 and PTPs.
Méthodes De Synthèse
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide involves the reaction of 3-methylbutanoyl chloride with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide as a white crystalline solid. The purity of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been extensively used in scientific research as a tool to study the function of various enzymes and receptors. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), which is an enzyme that plays a crucial role in the regulation of glucose homeostasis. DPP-4 inhibitors have been used as a therapeutic agent for the treatment of type 2 diabetes mellitus. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has also been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the signaling pathways involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5(2)3-7(13)11-6-4-10-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H,11,13)(H2,10,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVXEZLFEHXKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CNC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)
![4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5062122.png)



![1,3-bis(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5062146.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5062150.png)
![[1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5062163.png)
![1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5062172.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B5062173.png)



